(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D conformational diagram.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and reagents.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, functional groups, and stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, as well as chemical properties such as acidity/basicity, reactivity, and stability.Scientific Research Applications
Synthesis and Medicinal Chemistry
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol has been utilized in the synthesis of compounds with medicinal properties. For instance, its reaction with sodium salt of 2-fluoroadenine led to the formation of 2-fluoronoraristeromycin, showing inhibitory activity against Plasmodium falciparum S-adenosyl-L-homocysteine hydrolase, a key enzyme in the life cycle of malaria-causing parasites (Kitade et al., 2003).
Synthetic Intermediate in Organic Chemistry
This compound has been utilized as a versatile chiral synthetic intermediate. Asami (1985) demonstrated its application in the synthesis of cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol and cis-4-tetrahydropyranyloxy-2-cyclopenten-1-ol, both of which are important for synthesizing prostanoids (Asami, 1985).
Enzymatic Reactions and Stereoselective Synthesis
The compound's derivatives have been explored in enzymatic reactions. For example, recombinant pig liver esterase was used to catalyze the hydrolysis of cis-1,4-diacetoxy-2-cyclopentene, leading to the formation of (1S,4R)-4-hydroxy-2-cyclopentenyl acetate, with subsequent enantioselective crystallization yielding enantiopure products (Hinze et al., 2016).
Application in Nucleoside Synthesis
Its application extends to the synthesis of nucleoside analogs, as demonstrated by Hodgson et al. (1994), who described a synthesis approach for cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene, leading to the formal synthesis of carbovir, a nucleoside analog (Hodgson et al., 1994).
Safety And Hazards
This involves a description of any risks associated with handling or using the compound, including toxicity data and recommended safety precautions.
Future Directions
This could include potential applications of the compound, areas of ongoing research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436209 | |
Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
CAS RN |
60410-16-4, 60410-18-6 | |
Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60410-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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